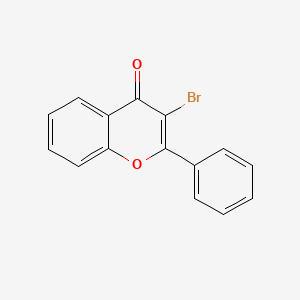
3-bromo-2-phenyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-bromo-2-phenyl-4H-chromen-4-one is a brominated derivative of flavone, a class of compounds known for their diverse biological activities. Flavones are a type of flavonoid, which are polyphenolic compounds widely distributed in the plant kingdom. This compound has gained attention due to its potential pharmacological properties, including antioxidant and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
3-bromo-2-phenyl-4H-chromen-4-one can be synthesized through various methods. One common approach involves the bromination of flavone using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide . Another method involves the selective bromination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using ammonium bromide and ammonium persulphate under solvent-free conditions . The resulting 2-bromo derivatives are then cyclized to form 3-bromoflavone.
Industrial Production Methods
Industrial production of 3-bromoflavone typically involves large-scale bromination reactions using molecular bromine or other brominating agents in suitable solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of eco-friendly and solvent-free methods is also being explored to minimize environmental impact .
化学反応の分析
Types of Reactions
3-bromo-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 3-bromoflavone can be substituted with other functional groups using reagents like palladium catalysts in cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Cyclization Reactions: This compound can be synthesized through cyclization of brominated intermediates.
Common Reagents and Conditions
Brominating Agents: N-bromosuccinimide, ammonium bromide, and molecular bromine
Solvents: Dimethyl sulfoxide, chloroform, and acetic acid
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include various brominated flavone derivatives, which can be further functionalized to obtain compounds with desired biological activities .
科学的研究の応用
Chemistry: It serves as an intermediate for the synthesis of other flavonoid derivatives.
Biology: The compound exhibits antioxidant properties, protecting cells from oxidative damage.
Medicine: 3-bromo-2-phenyl-4H-chromen-4-one derivatives have shown anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-bromoflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: 3-bromo-2-phenyl-4H-chromen-4-one derivatives inhibit the activation of Toll-like receptor 4 (TLR4) and suppress downstream signaling pathways such as NF-κB and MAPK, leading to reduced production of pro-inflammatory cytokines.
Cancer Chemoprevention: The compound induces phase II detoxification enzymes, enhancing the body’s ability to detoxify carcinogens.
類似化合物との比較
3-bromo-2-phenyl-4H-chromen-4-one can be compared with other brominated flavones, such as:
6-Bromoflavone: Known for its high affinity for central benzodiazepine receptors and potential anxiolytic effects.
6,3’-Dibromoflavone: Exhibits high affinity for the benzodiazepine binding site and partial agonistic properties.
6-Nitro-3’-bromoflavone: Another derivative with high affinity for benzodiazepine receptors and potential anxiolytic effects.
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
特性
分子式 |
C15H9BrO2 |
|---|---|
分子量 |
301.13 g/mol |
IUPAC名 |
3-bromo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H9BrO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H |
InChIキー |
WPAUCLTXNDHLQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


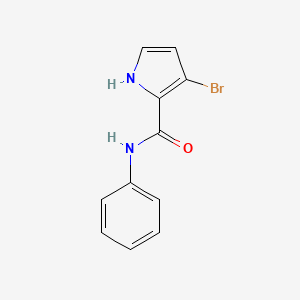
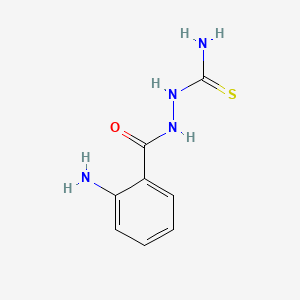
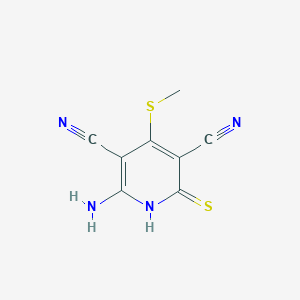


![(Octahydropyrrolo[1,2-a]pyrazin-8a-yl)methanol](/img/structure/B8770767.png)
![1H-Pyrrolo[2,3-b]pyridin-1-amine, 3-ethyl-5-fluoro-](/img/structure/B8770774.png)

![Ethyl 6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8770782.png)
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B8770792.png)
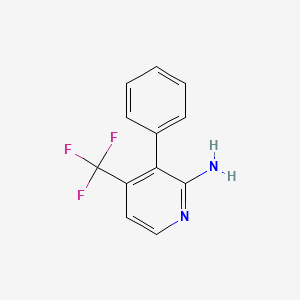
![4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine](/img/structure/B8770807.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B8770814.png)
